molecular formula C14H16ClN B7776433 2,2-Diphenylethylazanium;chloride

2,2-Diphenylethylazanium;chloride

Cat. No.: B7776433
M. Wt: 233.73 g/mol
InChI Key: NMKWKTZCPBLCJI-UHFFFAOYSA-N
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Description

2,2-Diphenylethylazanium;chloride is an organic compound that features a diphenylethyl group attached to an azanium ion, paired with a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenylethylazanium;chloride typically involves the reaction of diphenylethylamine with hydrochloric acid. The reaction proceeds as follows:

    Diphenylethylamine Synthesis: This can be synthesized by the reduction of diphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Formation of this compound: Diphenylethylamine is then reacted with hydrochloric acid to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenylethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diphenylacetaldehyde.

    Reduction: Reduction reactions can yield diphenylethylamine.

    Substitution: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used.

Major Products

    Oxidation: Diphenylacetaldehyde.

    Reduction: Diphenylethylamine.

    Substitution: Various substituted diphenylethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Diphenylethylazanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various diphenyl derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Diphenylethylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form hydrogen bonds and electrostatic interactions with negatively charged sites on biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Diphenylacetyl chloride: Similar in structure but contains an acetyl chloride group instead of an azanium ion.

    Diphenylethylamine: The parent amine compound without the chloride ion.

    Diphenylacetonitrile: Contains a nitrile group instead of an azanium ion.

Properties

IUPAC Name

2,2-diphenylethylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14H,11,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKWKTZCPBLCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[NH3+])C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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